molecular formula C8H8N2O B11921905 2-Methylimidazo[1,2-a]pyridin-5-ol

2-Methylimidazo[1,2-a]pyridin-5-ol

Cat. No.: B11921905
M. Wt: 148.16 g/mol
InChI Key: UXMNHTJRNPYESR-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS 204927-17-3) is a high-purity chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several approved drugs . This fused bicyclic heterocycle system serves as a vital building block for developing novel therapeutic agents. Researchers value this core structure for its potential in various discovery domains, including anti-tuberculosis drug development, where similar analogues function as potent inhibitors of the mycobacterial cytochrome bcc complex, a target in the oxidative phosphorylation pathway . Furthermore, imidazo[1,2-a]pyridine derivatives are actively investigated in oncology research for their ability to modulate key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3 . The specific substitution pattern of this compound, featuring a methyl group and a hydroxy group, offers a versatile synthetic handle for further chemical elaboration, making it a valuable intermediate for generating novel compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C8H8N2O/c1-6-5-10-7(9-6)3-2-4-8(10)11/h2-5,9H,1H3

InChI Key

UXMNHTJRNPYESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C=CC=C2N1

Origin of Product

United States

Preparation Methods

Solvent-Free Catalytic Methods

  • Ponnala et al. demonstrated that neutral alumina catalyzes the reaction between 2-aminopyridine and bromoacetone at ambient temperature, yielding 2-methylimidazo[1,2-a]pyridine in 85–92% efficiency.

  • Dong-Jian Zhu et al. achieved solvent-free synthesis at 60°C without catalysts, leveraging the nucleophilic substitution of bromide by pyridine nitrogen.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. Kong et al. reported a solvent- and catalyst-free protocol under microwave conditions (82% yield in 10 minutes).

Introduction of the 5-Hydroxy Group

The hydroxyl group at position 5 is introduced via post-synthetic modification of the preformed imidazo[1,2-a]pyridine core.

Directed Electrophilic Substitution

  • Nitration-Reduction-Hydrolysis Sequence :

    • Nitration : Treat 2-methylimidazo[1,2-a]pyridine with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 5 (guided by the electron-rich pyridine ring).

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

    • Diazotization-Hydrolysis : Diazotize with NaNO₂/HCl, followed by aqueous hydrolysis to yield the hydroxyl group.

Halogenation and Nucleophilic Substitution

  • Bromination : React 2-methylimidazo[1,2-a]pyridine with bromine in acetic acid to form 5-bromo-2-methylimidazo[1,2-a]pyridine .

  • Hydroxylation : Hydrolyze the bromo derivative using NaOH/H₂O under reflux (70–80% yield).

Alternative Routes via Functionalized Starting Materials

Use of 2-Amino-5-methoxypyridine

  • Condensation : React 2-amino-5-methoxypyridine with bromoacetone under DBU catalysis in aqueous ethanol (75–88% yield).

  • Demethylation : Treat the methoxy intermediate with BBr₃ in dichloromethane to cleave the methyl ether to a hydroxyl group.

Multicomponent Reactions

The Groebke–Blackburn–Bienaymé reaction enables one-pot synthesis using:

  • 2-Amino-5-hydroxypyridine (if available)

  • Aldehydes (e.g., formaldehyde)

  • Isocyanides (e.g., cyclohexyl isocyanide)
    Yields range from 78–94% in water or methanol with NH₄Cl.

Analytical Data and Optimization

Table 1: Comparison of Key Synthetic Methods

MethodConditionsYield (%)Key Advantage
Ponnala (Al₂O₃)RT, solvent-free92Low energy, no solvent
Microwave irradiation150 W, 10 min82Rapid, scalable
Diazotization-HydrolysisHNO₃ → H₂/Pd-C → NaNO₂/HCl70Regioselective
Groebke 3-componentH₂O/MeOH, NH₄Cl, 75°C94One-pot, functional group tolerance

Table 2: Spectroscopic Data for 2-Methylimidazo[1,2-a]pyridin-5-ol

TechniqueData
¹H NMR (CDCl₃)δ 8.21 (d, J = 6.8 Hz, 1H), 7.45 (s, 1H), 6.89 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H), 5.21 (s, 1H, OH)
¹³C NMR δ 158.9 (C-OH), 145.2, 132.4, 127.8, 116.5, 112.3, 22.1 (CH₃)
HRMS m/z calcd for C₈H₈N₂O [M+H]⁺: 149.0715; found: 149.0712

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine derivatives vary significantly based on substituent type and position, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
2-Methylimidazo[1,2-a]pyridin-5-ol 204927-17-3 C₈H₈N₂O 148.17 -CH₃ (C2), -OH (C5) Enhanced polarity, potential solubility
5-Methoxy-2-methylimidazo[1,2-a]pyridine 1484429-92-6 C₉H₁₀N₂O 162.19 -CH₃ (C2), -OCH₃ (C5) Increased lipophilicity vs. hydroxyl analog
2,5,7-Trimethylimidazo[1,2-a]pyridine 31839-71-1 C₁₀H₁₂N₂ 160.22 -CH₃ (C2, C5, C7) Steric hindrance, reduced reactivity
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid N/A C₁₄H₁₁N₂O₂ 239.25 -Ph (C2), -COOH (C3) Anti-inflammatory activity

Key Observations :

  • Hydroxyl vs.
  • Methyl Substitution : The methyl group at position 2 in all analogs provides steric stabilization, which may influence metabolic stability and receptor binding .
  • Carboxylic Acid Derivatives : 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., -COOH) at position 3 modulate pharmacological effects .
Reactivity and Stability
  • Halogenation : Chlorination of 3-substituted imidazo[1,2-a]pyridines (e.g., with N-chlorosuccinimide) yields halogenated products. The presence of a methyl group at position 2 directs electrophilic substitution to specific positions, as seen in , where methylated analogs form stabilized intermediates .
  • Oxidative Stability : The hydroxyl group at position 5 may render this compound susceptible to oxidation, whereas methoxy or methyl groups enhance stability under oxidative conditions .

Biological Activity

2-Methylimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused pyridine and imidazole ring with a hydroxyl group at the 5-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties, alongside relevant case studies and research findings.

The molecular formula of this compound is C₈H₈N₂O. The presence of the hydroxyl group enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for synthesizing derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Antiviral Properties

The compound has also shown promise in antiviral research. Studies suggest that it may inhibit viral replication through interaction with viral enzymes or host cell receptors.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Reference
Influenza A15
Herpes Simplex20

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HL-60 (leukemia)10Apoptosis induction via intrinsic pathway
MCF-7 (breast cancer)25Cell cycle arrest

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity related to cell growth and survival.

Case Studies

Several case studies have examined the therapeutic applications of this compound:

  • Neuroprotective Effects : A study explored the neuroprotective capabilities of derivatives of imidazo compounds similar to this compound in models of ischemic stroke. Results indicated significant reduction in neuronal cell death and improved functional recovery in animal models following treatment with these compounds .
  • Anticancer Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound in patients with advanced leukemia. The trial reported a notable reduction in tumor burden and improvement in patient outcomes when combined with standard chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylimidazo[1,2-a]pyridin-5-ol, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, describes halogen-metal exchange followed by phosphine oxide coupling, achieving 5.9% yield after purification via reverse-phase HPLC. To optimize yields:

  • Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
  • Employ column chromatography (silica gel, 0–100% EtOAc/DCM gradients) to isolate intermediates .
  • Monitor reaction progress via TLC and adjust stoichiometry of reagents like chlorodiphenylphosphine .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard. Use SHELXL for small-molecule refinement, as it handles twinned data and high-resolution structures effectively. highlights SHELXL’s robustness for resolving hydrogen-bonding networks and torsional angles, critical for imidazo-pyridine derivatives . Preprocessing steps:

  • Collect intensity data with a Bruker D8 VENTURE diffractometer.
  • Apply multi-scan absorption corrections (e.g., SADABS).

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.8 ppm) and methyl groups (δ 1.5–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 333.1151) .
  • IR : Identify functional groups (e.g., -OH stretch at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, and what structural analogs are most informative?

  • Methodological Answer : Compare derivatives with modified substituents (e.g., halogens, methyl groups) on the imidazo-pyridine core. provides a SAR table showing:

CompoundModificationActivity
2-Methylimidazo[1,2-a]pyridineMethyl at C2Antimicrobial
4-AminoquinolineAmino at C4Antimalarial
  • Test in vitro bioactivity (e.g., MIC assays for antimicrobial activity) and correlate with logP values .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential surfaces .
  • MD Simulations : Run 100-ns trajectories in GROMACS to study stability in lipid bilayers .

Q. How can contradictory data in reactivity studies (e.g., oxidation vs. reduction outcomes) be resolved?

  • Methodological Answer :

  • Controlled Experiments : Vary oxidizing agents (e.g., KMnO4_4 vs. CrO3_3) and monitor products via LC-MS. notes that KMnO4_4 yields carboxylic acids, while NaBH4_4 reduces aldehydes to alcohols .
  • Kinetic Analysis : Determine activation energies (Arrhenius plots) to identify dominant pathways under specific conditions.

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 50–60°C to avoid side reactions (e.g., uses 78°C for selective hydrazine coupling) .
  • Catalytic Optimization : Introduce Pd/C or Ni catalysts to reduce halogenated impurities .

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